molecular formula C11H8BrNO3 B13198621 5-Bromo-8-methoxyisoquinoline-1-carboxylic acid

5-Bromo-8-methoxyisoquinoline-1-carboxylic acid

Cat. No.: B13198621
M. Wt: 282.09 g/mol
InChI Key: IPXOPSMFYIWIIW-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyisoquinoline-1-carboxylic acid is a specialized chemical compound with the molecular formula C11H8BrNO3 and a molecular weight of 282.09 g/mol . This compound is known for its unique structural features, which make it valuable for various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxyisoquinoline-1-carboxylic acid typically involves the bromination of 8-methoxyisoquinoline followed by carboxylation. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process includes the preparation of organoboron reagents, followed by coupling with 8-methoxyisoquinoline under controlled conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxyisoquinoline-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form amine derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further utilized in chemical synthesis and research .

Scientific Research Applications

5-Bromo-8-methoxyisoquinoline-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical research.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyisoquinoline-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-8-methoxyisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

5-bromo-8-methoxyisoquinoline-1-carboxylic acid

InChI

InChI=1S/C11H8BrNO3/c1-16-8-3-2-7(12)6-4-5-13-10(9(6)8)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

IPXOPSMFYIWIIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CN=C2C(=O)O

Origin of Product

United States

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